molecular formula C13H16BrNO3 B1530936 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide CAS No. 1138445-91-6

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide

Cat. No.: B1530936
CAS No.: 1138445-91-6
M. Wt: 314.17 g/mol
InChI Key: LIDLXLBFDHWMNR-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.17 . This compound is characterized by the presence of a bromo group, an acetamide moiety, and a tetrahydro-2-furanylmethoxy group attached to a phenyl ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of the LuxR-type receptor in Acinetobacter baumannii and the quorum-sensing repressor in Pseudomonas aeruginosa . These interactions suggest that this compound can modulate bacterial communication and potentially disrupt pathogenic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with quorum-sensing receptors can alter gene expression patterns in bacteria, leading to changes in virulence and biofilm formation . Additionally, its impact on cellular metabolism may result in altered metabolic fluxes and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to LuxR-type receptors, inhibiting their activity and preventing the transcription of genes involved in quorum sensing . This inhibition can lead to reduced bacterial virulence and biofilm formation. Furthermore, the compound may interact with other proteins and enzymes, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of quorum-sensing pathways, resulting in prolonged effects on bacterial behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits quorum-sensing receptors without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including disruption of normal cellular functions and potential adverse effects on organ systems. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolite levels and metabolic fluxes. For instance, its inhibition of quorum-sensing receptors can alter the production of secondary metabolites in bacteria, affecting their overall metabolic state . Understanding these interactions is essential for elucidating the compound’s broader impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. These transport and distribution dynamics are critical for understanding its overall effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with LuxR-type receptors may localize it to the bacterial cell membrane, where it can effectively inhibit quorum sensing. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide typically involves the following steps:

  • Bromination: : The starting material, 4-(tetrahydro-2-furanylmethoxy)aniline , is subjected to bromination using bromine in the presence of a suitable catalyst to introduce the bromo group.

  • Acetylation: : The brominated compound is then acetylated using acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromate ion.

  • Reduction: : The compound can be reduced to remove the bromo group, resulting in the formation of a corresponding amine.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromate ions (BrO3-)

  • Reduction: : Corresponding amine derivatives

  • Substitution: : Various substituted acetamide derivatives

Scientific Research Applications

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: can be compared with other similar compounds, such as 3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide . While both compounds share structural similarities, they differ in the position and nature of substituents on the phenyl ring, leading to variations in their chemical properties and biological activities.

List of Similar Compounds

  • 3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

  • 2-Bromo-N-(4-methoxyphenyl)acetamide

  • 2-Bromo-N-(4-ethoxyphenyl)acetamide

Properties

IUPAC Name

2-bromo-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-8-13(16)15-10-3-5-11(6-4-10)18-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLXLBFDHWMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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